molecular formula C20H18FN3OS B12847126 N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B12847126
M. Wt: 367.4 g/mol
InChI Key: DUWZATXPKJXVSX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a synthetic organic compound with a complex structure It features a quinazoline core, a fluorophenyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Cyclopropyl Moiety: The cyclopropyl group is attached using a cyclopropanation reaction, often involving a diazo compound and a transition metal catalyst.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction between a thiol and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, making it a candidate for cancer research.

    Materials Science: Its unique electronic properties could be explored for use in organic semiconductors.

    Biology: The compound may be used as a tool to study protein-ligand interactions due to its complex structure.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide likely involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-4-Fluoro-2-Nitroaniline
  • N-Cyclopropyl-2,4,6-Trifluorobenzamide

Uniqueness

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is unique due to its combination of a quinazoline core, a fluorophenyl group, and a cyclopropyl moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound this compound features a cyclopropyl group and a quinazoline moiety, which are known for their biological activity. The molecular formula is C14H15FN2SC_{14}H_{15}FN_2S with a molecular weight of approximately 270.35 g/mol. The structural characteristics contribute to its interaction with biological targets, particularly in the modulation of receptor activity.

Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. For instance, the quinazoline derivatives have been shown to exhibit selective agonistic activity towards serotonin receptors, specifically the 5-HT2C receptor, which is implicated in various psychiatric disorders .

Biological Activity

Antipsychotic Activity : Studies have demonstrated that compounds structurally related to this compound can act as selective agonists at the 5-HT2C receptor, showing promise as antipsychotic agents. For example, an N-methyl derivative exhibited an EC50 of 23 nM in calcium flux assays while demonstrating no β-arrestin recruitment, indicating functional selectivity .

Antitumor Effects : Quinazoline derivatives have also been investigated for their antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Case studies have shown that these compounds can disrupt key signaling pathways involved in tumor growth .

Research Findings and Case Studies

Study Findings Biological Activity
Study on 5-HT2C Receptor Agonists Identified N-substituted cyclopropyl compounds with selective agonistic propertiesPotential antipsychotic effects
Antitumor Activity Evaluation Demonstrated inhibition of cancer cell proliferationInduction of apoptosis in tumor cells
Pharmacological Profiling Characterized interactions with various GPCRsInsights into therapeutic applications

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclopropyl-2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-12-2-9-17-16(10-12)20(26-11-18(25)22-15-7-8-15)24-19(23-17)13-3-5-14(21)6-4-13/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,25)

InChI Key

DUWZATXPKJXVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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